Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate
Description
Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate is a synthetic intermediate featuring a piperazine core protected by a tert-butyloxycarbonyl (Boc) group and functionalized with a 5-bromothiophen-2-ylmethyl substituent. The Boc group serves as a protective moiety for the piperazine nitrogen, enabling selective derivatization during multi-step syntheses . The 5-bromothiophene moiety introduces steric bulk and electron-withdrawing properties, which may influence reactivity, solubility, and binding interactions in pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2S/c1-14(2,3)19-13(18)17-8-6-16(7-9-17)10-11-4-5-12(15)20-11/h4-5H,6-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPQEUJVETXNMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Piperazine with Boc Group
The initial step involves the protection of piperazine's nitrogen atoms using tert-butyl dicarbonate (Boc anhydride) to form tert-butyl piperazine-1-carboxylate.
| Parameter | Details |
|---|---|
| Reagents | Piperazine, Boc anhydride |
| Solvent | Methylene chloride (dichloromethane) |
| Temperature | 0°C |
| Reaction Time | 1 hour |
| Workup | Addition of water and aqueous K2CO3 to basify, extraction with methylene chloride |
| Yield | ~60% |
Procedure: Piperazine (30.23 mmol) is dissolved in methylene chloride (10 mL) and cooled to 0°C. Boc anhydride (1.50 mmol) in methylene chloride (10 mL) is added slowly. The mixture is stirred for 1 hour at 0°C. After completion, water and aqueous potassium carbonate are added to basify the mixture. The organic layer is separated, dried, and purified by column chromatography to yield the Boc-protected piperazine.
Alkylation with 5-Bromothiophen-2-ylmethyl Group
The key step is the substitution of the piperazine nitrogen at the 4-position with the 5-bromothiophen-2-ylmethyl group, typically via nucleophilic substitution using a suitable bromomethyl thiophene derivative.
While direct literature on this exact substitution is limited, analogous alkylations of Boc-protected piperazine with bromoalkyl derivatives are well documented:
| Parameter | Details |
|---|---|
| Reagents | tert-butyl piperazine-1-carboxylate, 5-bromothiophen-2-ylmethyl bromide (or equivalent electrophile) |
| Base | Potassium carbonate or N-ethyl-N,N-diisopropylamine (DIPEA) |
| Solvent | Acetonitrile or dimethyl sulfoxide (DMSO) |
| Temperature | 30°C to 95°C |
| Reaction Time | 1 to 72 hours |
| Atmosphere | Inert (argon or nitrogen) preferred |
| Yield | 36% to 80% depending on conditions |
Example: In an analogous preparation, tert-butyl piperazine-1-carboxylate reacts with 1-bromo-3-propanol in the presence of potassium carbonate in acetonitrile at 95°C for 4 hours, yielding 80% of the substituted product after workup and chromatography. Similar conditions can be adapted for the bromothiophen-2-ylmethyl group.
Deprotection and Purification
If necessary, the Boc protecting group can be removed using acidic conditions such as trifluoroacetic acid (TFA) or trimethylsilyl iodide (TMSI) under controlled temperature (-10°C to 25°C). For this compound, the Boc group is typically retained to maintain stability and solubility.
- TMSI is preferred for mild conditions and can be used in the presence of silylating agents like N,O-Bis(trimethylsilyl)acetamide.
- Reaction times vary from 1 hour to several hours depending on equivalents of TMSI and temperature.
Research Findings and Optimization
- The choice of base and solvent significantly affects yield and purity. Potassium carbonate in acetonitrile or DMSO provides good yields.
- Reaction temperature optimization (30°C to 95°C) balances reaction rate and side reactions.
- Inert atmosphere reduces oxidation or degradation of sensitive intermediates.
- Column chromatography remains the standard purification technique to isolate the target compound with high purity.
- Yields vary from moderate (~36%) to high (~80%) depending on reagent quality and reaction conditions.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection | Piperazine + Boc anhydride in DCM | 0°C | 1 hour | 60 | Basify with K2CO3, extract, chromatograph |
| Alkylation with bromothiophene | Boc-piperazine + 5-bromothiophen-2-ylmethyl bromide + K2CO3 or DIPEA in MeCN or DMSO | 30-95°C | 4-72 hours | 36-80 | Inert atmosphere recommended |
| Boc Deprotection (optional) | TMSI or TFA in MeCN or DCM | -10 to 25°C | 1+ hour | Variable | Mild acidic conditions, optional step |
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, facilitating the formation of more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiol derivatives.
Coupling: Complex organic molecules with extended conjugation or functionalization.
Scientific Research Applications
Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, aiding in the development of new materials and chemicals.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. The bromothiophene moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate with structurally related tert-butyl piperazine derivatives, focusing on substituents, synthetic routes, stability, and applications:
Key Comparative Insights:
Substituent Effects on Reactivity: The 5-bromothiophene group in the target compound enhances electrophilicity, making it suitable for cross-coupling reactions (e.g., Suzuki or Stille) compared to electron-rich substituents like methoxycarbonylpyridinyl . Triazole-oxazolidinone analogs (e.g., compound 1a) exhibit instability in acidic media, limiting their pharmaceutical utility , whereas sulfonyl or trifluoromethoxy groups improve hydrolytic stability .
Synthetic Flexibility :
- Palladium-catalyzed coupling (e.g., BINAP/Pd(OAc)₂ in ) is a common method for introducing aromatic substituents. The target compound may employ similar conditions for attaching the bromothiophene moiety.
- Boc deprotection (e.g., HCl/MeOH in ) is universally applicable across analogs, ensuring compatibility in multi-step syntheses.
Biological Relevance: Amino-fluorobenzyl derivatives (e.g., ) are prioritized for CNS-targeted drugs due to fluorine’s blood-brain barrier permeability, whereas bromothiophene may favor oncology applications via bromine’s role in covalent inhibitor design. Diazoacetyl analogs () serve niche roles in photoactivated drug delivery, contrasting with the target compound’s likely use in stable intermediates.
Crystallographic and Stability Data :
- Crystallographic tools (e.g., Mercury CSD ) predict that bulky substituents like bromothiophene may induce unique packing motifs, influencing solubility and formulation.
Biological Activity
Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a piperazine ring substituted with a tert-butyl group and a bromothiophene moiety. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction : The compound may interact with enzymes through hydrogen bonding and hydrophobic interactions, potentially influencing metabolic pathways.
- Receptor Binding : Its structural components suggest that it could bind to specific receptors, modulating their activity.
- Sulfhydryl Group Interaction : The bromothiophene moiety may interact with sulfhydryl groups in proteins, influencing their functions.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit anticancer activity. For instance, derivatives of piperazine have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells.
Neuroprotective Effects
Research has suggested that piperazine derivatives can exhibit neuroprotective effects, particularly against neurodegenerative diseases. The ability to inhibit amyloid-beta aggregation has been noted, which is crucial in Alzheimer's disease pathology.
In Vitro Studies
- Cell Viability Assays : In studies assessing cell viability in the presence of amyloid-beta peptides, compounds structurally related to this compound demonstrated significant protective effects on neuronal cells.
- Enzyme Inhibition : Compounds similar to this piperazine derivative have been evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown. Inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing cognitive function.
In Vivo Studies
Animal models have been utilized to assess the efficacy of piperazine derivatives in reducing symptoms associated with neurodegenerative diseases. These studies often measure behavioral outcomes alongside biochemical markers of neuroinflammation and oxidative stress.
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Potential anticancer and neuroprotective effects | Enzyme inhibition, receptor modulation |
| Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | Anticancer properties | Similar mechanisms due to structural similarity |
| Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate | Antimicrobial activity | Different electronic properties affecting reactivity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the bromothiophene moiety and its subsequent coupling to a piperazine core. A general approach includes:
Alkylation/Coupling : Reacting 5-bromo-2-thiophenemethanol with a piperazine derivative (e.g., tert-butyl piperazine-1-carboxylate) using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .
Protection/Deprotection : The tert-butyl carbamate (Boc) group is introduced to protect the piperazine nitrogen, followed by deprotection under acidic conditions (e.g., TFA) if further functionalization is needed .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .
- Key Considerations : Solvent choice (e.g., dichloromethane or THF), reaction temperature (0–25°C), and stoichiometric ratios (1:1.2 for thiophene:piperazine) critically impact yield .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., bromothiophene coupling at the 2-position) and Boc-group integrity. Aromatic protons appear at δ 6.5–7.5 ppm, while tert-butyl protons resonate at δ 1.4–1.5 ppm .
- HPLC/MS : Validates purity (>98%) and molecular weight (e.g., [M+H] at m/z 414.3) .
- Elemental Analysis : Ensures correct C, H, N, Br ratios (±0.3%) .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1680 cm) and C-Br bonds (~560 cm) .
Q. How do reaction conditions influence yield and purity during synthesis?
- Methodological Answer :
- Temperature : Lower temperatures (0–5°C) minimize side reactions during coupling steps .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen but may require longer reaction times .
- Catalysts : Palladium catalysts (e.g., Pd(PPh)) improve Suzuki-Miyaura couplings for bromothiophene derivatives, achieving yields >85% .
- Table :
| Step | Optimal Conditions | Yield Range | Purity |
|---|---|---|---|
| Coupling | 0°C, DCM, EDCI, 12h | 70–80% | 90–95% |
| Boc Deprotection | TFA (20% in DCM), rt, 2h | >95% | >98% |
Advanced Research Questions
Q. What strategies optimize the coupling of bromothiophene derivatives to piperazine rings?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (1–3h vs. 12–24h) and improves yield (15–20% increase) by enhancing reaction homogeneity .
- Buchwald-Hartwig Amination : Using Pd(dba) and Xantphos ligand enables C-N bond formation under milder conditions (80°C, toluene) .
- Solvent-Free Mechanochemistry : Ball-milling with KCO as a base achieves 90% yield in 2h, minimizing solvent waste .
Q. How can discrepancies in NMR data between theoretical and experimental results be resolved?
- Methodological Answer :
- DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G*) predict chemical shifts, identifying misassignments (e.g., piperazine vs. thiophene proton overlaps) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals; e.g., HMBC confirms coupling between the piperazine CH and thiophene ring .
- Variable Temperature NMR : Differentiates dynamic processes (e.g., rotameric equilibria of the Boc group) that broaden peaks at 25°C .
Q. What role does the tert-butyl carbamate (Boc) group play in the compound’s stability and reactivity?
- Methodological Answer :
- Stability : The Boc group prevents oxidation of the piperazine ring during storage (shelf life >2 years at –20°C) .
- Reactivity : It acts as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura) and is selectively removed under acidic conditions without affecting the bromothiophene moiety .
- Table :
| Property | With Boc Group | Without Boc Group |
|---|---|---|
| Solubility (DMSO) | 25 mg/mL | >50 mg/mL |
| Thermal Stability | Decomposes at 180°C | Decomposes at 150°C |
| Reactivity | Stable under basic pH | Prone to nucleophilic attack |
Data Contradiction Analysis
- Example : Conflicting HPLC retention times reported in literature (e.g., 8.2 min vs. 9.5 min) may arise from:
- Column Variability : C18 vs. C8 columns .
- Mobile Phase pH : Adjusting from 2.5 to 3.5 increases retention by 1–2 min .
- Resolution : Standardize protocols using USP-grade columns and buffered mobile phases (e.g., 0.1% TFA in water/acetonitrile) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
